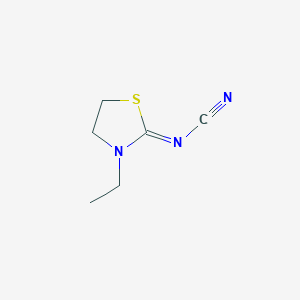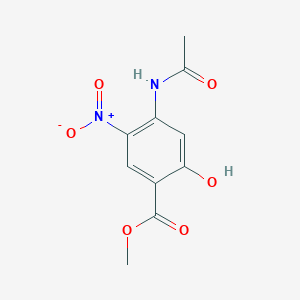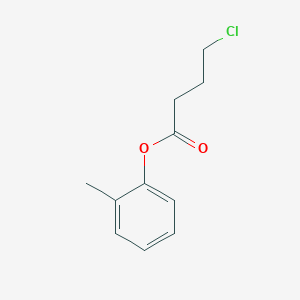![molecular formula C33H47NO9Si B14338203 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine CAS No. 102117-38-4](/img/structure/B14338203.png)
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine is a silane-based compound known for its unique structure and properties. It is characterized by the presence of a silyl group attached to a propan-1-amine backbone, with three phenoxyethoxy groups extending from the silicon atom. This compound is used in various scientific and industrial applications due to its reactivity and ability to form stable bonds with different substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with phenoxyethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include silanol derivatives, various amine derivatives, and substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for drug delivery systems due to its ability to form stable bonds with various drug molecules.
Mécanisme D'action
The mechanism of action of 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine involves the formation of stable covalent bonds with different substrates. The silyl group reacts with hydroxyl groups on surfaces, forming strong Si-O bonds. This interaction enhances the stability and functionality of the modified surfaces or molecules. The phenoxyethoxy groups provide additional stability and reactivity, making the compound versatile for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the phenoxyethoxy groups, making it less reactive in certain applications.
3-[tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine: Contains trifluoroethoxy groups instead of phenoxyethoxy, leading to different reactivity and stability profiles.
3-[ethoxy(dimethoxy)silyl]propan-1-amine: Features ethoxy and dimethoxy groups, offering different bonding characteristics.
Uniqueness
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine is unique due to its combination of phenoxyethoxy groups and silyl functionality. This combination provides enhanced reactivity, stability, and versatility compared to other similar compounds, making it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
102117-38-4 |
|---|---|
Formule moléculaire |
C33H47NO9Si |
Poids moléculaire |
629.8 g/mol |
Nom IUPAC |
3-[tris[2-(2-phenoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C33H47NO9Si/c34-17-10-30-44(41-27-21-35-18-24-38-31-11-4-1-5-12-31,42-28-22-36-19-25-39-32-13-6-2-7-14-32)43-29-23-37-20-26-40-33-15-8-3-9-16-33/h1-9,11-16H,10,17-30,34H2 |
Clé InChI |
MYUCOWPDPWITDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOCCO[Si](CCCN)(OCCOCCOC2=CC=CC=C2)OCCOCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)



![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)

![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)


